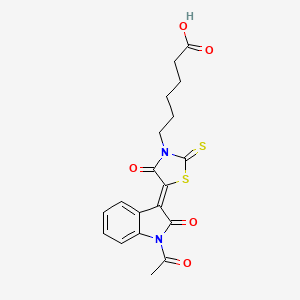
6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is an organic compound known for its complex molecular structure and potential applications in various scientific fields. This compound integrates multiple functional groups, contributing to its unique chemical properties and reactivity.
準備方法
Synthetic routes and reaction conditions: The synthesis of 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid typically involves several steps. One common method includes the condensation of 1-acetyl-2-oxoindoline with 4-oxo-2-thioxothiazolidine under controlled conditions. The reaction might require the use of solvents such as ethanol or dichloromethane, and catalysts like sodium acetate to facilitate the process.
Industrial production methods: While detailed industrial methods are often proprietary, a scaled-up production might involve continuous flow synthesis to ensure a consistent yield. Optimization of temperature, pressure, and reaction time is crucial for maximizing efficiency in industrial settings.
化学反応の分析
Types of reactions: 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is known to undergo a variety of chemical reactions, including:
Oxidation: This can transform the compound into more oxidized derivatives.
Reduction: This might be less common due to the stability of the thiazolidine ring.
Substitution: Nucleophilic substitution reactions could occur at specific sites.
Common reagents and conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids to catalyze substitution reactions. Reaction conditions typically depend on the desired transformation and include temperature control and choice of solvent.
Major products: The major products of these reactions are usually derivatives that retain the core structure but possess different functional groups or oxidation states.
科学的研究の応用
6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid has extensive research applications:
Chemistry: It serves as a building block in organic synthesis, aiding the development of new compounds.
Biology: Its potential bioactivity is being explored for various biological assays.
Medicine: Research is ongoing into its potential therapeutic effects, possibly as an anti-inflammatory or anti-cancer agent.
Industry: Could be used in the development of specialized materials or as a precursor in manufacturing complex molecules.
作用機序
The mechanism of action for 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid often involves interaction with cellular targets. Its molecular structure allows it to interact with specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways are subject to ongoing research but might involve modulation of oxidative stress or inhibition of specific signaling pathways.
類似化合物との比較
When compared to other compounds with similar structures, 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid stands out due to its unique combination of functional groups and its stability. Similar compounds might include:
5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidine
6-(4-Oxo-2-thioxothiazolidin-3-yl)hexanoic acid
生物活性
The compound 6-(5-(1-Acetyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a complex heterocyclic molecule that combines structural features of indole and thiazolidine rings. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C19H20N2O5S2
- Molecular Weight: 418.49 g/mol
- Functional Groups: The compound contains an indolin moiety, thiazolidine ring, and a hexanoic acid chain, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit antimicrobial activity. The presence of the indole structure is associated with various biological activities, including:
- Antibacterial : Potential effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal : Activity against common fungal pathogens.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. The thiazolidine ring may enhance this activity by modulating inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases.
Anticancer Activity
The unique combination of functional groups in this compound suggests potential anticancer properties. Indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Research into similar compounds has shown:
| Compound Type | Activity Observed | Reference |
|---|---|---|
| Indole Derivatives | Anticancer | |
| Thiazolidine Analogs | Antimicrobial |
Synthesis and Evaluation
A study focusing on the synthesis of related indole-thiazolidine compounds demonstrated significant biological activity against various pathogens. The synthesis involved multi-step processes yielding compounds with high purity and yield, indicating the feasibility of developing similar analogs for therapeutic use.
Comparative Studies
Comparative studies have shown that compounds with similar structures exhibit varying degrees of biological activity based on substituent modifications. For instance, modifications to the indole ring can significantly impact anticancer efficacy, suggesting a structure-activity relationship (SAR) worth exploring further.
特性
IUPAC Name |
6-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-11(22)21-13-8-5-4-7-12(13)15(17(21)25)16-18(26)20(19(27)28-16)10-6-2-3-9-14(23)24/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,23,24)/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDJQUOSYPYEE-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCC(=O)O)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














